
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)naphthalene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)naphthalene-2-sulfonamide” is a chemical compound with diverse applications in scientific research. It belongs to the naphthalenes, which are compounds containing a naphthalene moiety, consisting of two fused benzene rings . Its unique structure allows for the exploration of novel properties and potential therapeutic uses.
Molecular Structure Analysis
The molecular structure of this compound is characterized by a naphthalene moiety and a pyrrolidine ring . The pyrrolidine ring is a five-membered nitrogen heterocycle, which is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .Applications De Recherche Scientifique
Environmental Exposure and Toxicology
Environmental Presence and Exposure : Studies have explored the occurrence and distribution of naphthalene sulfonamides and related compounds in the environment, including indoor and outdoor air, and their implications for human exposure. For instance, investigations into perfluorinated sulfonamides in indoor and outdoor environments highlight their prevalence and the potential for human exposure through inhalation and dust ingestion, underscoring the need for monitoring and mitigating environmental sources of these compounds (Shoeib et al., 2005).
Exposure Biomarkers : Research has also focused on identifying and validating biomarkers of exposure to naphthalene and its derivatives, which is crucial for assessing environmental and occupational exposure levels and risks. Urinary metabolites, such as naphthols, have been studied extensively as biomarkers for naphthalene exposure, providing insights into the assessment of exposure levels and potential health risks (Sams, 2017).
Health Risks and Effects
Toxicological Impact : Several studies have documented the health risks associated with exposure to naphthalene and its derivatives, including potential toxic effects on human health. For example, acute kidney injury has been reported in cases of high-level exposure to naphthalene, emphasizing the critical need for awareness and preventive measures to avoid such adverse health outcomes (Tannor & Hutton-Mensah, 2019).
Associations with Disease : Research has also explored the associations between urinary biomarkers of polycyclic aromatic hydrocarbons (PAHs), including naphthalene metabolites, and various health outcomes such as cardiometabolic risk. Findings suggest that exposure to these compounds may be linked to an increased risk of conditions like obesity, type 2 diabetes, and cardiovascular diseases, indicating the importance of monitoring and reducing exposure to mitigate such risks (Ranjbar et al., 2015).
Propriétés
IUPAC Name |
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)naphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c20-17-10-14(11-19(17)15-6-7-15)18-23(21,22)16-8-5-12-3-1-2-4-13(12)9-16/h1-5,8-9,14-15,18H,6-7,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEMSAOIRHKOVKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CC(CC2=O)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-3-(2-hydroxyethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2841036.png)

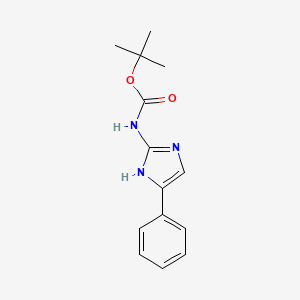

![1-Phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-one;hydrochloride](/img/structure/B2841046.png)
![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,3-diphenylpropanamide](/img/structure/B2841047.png)
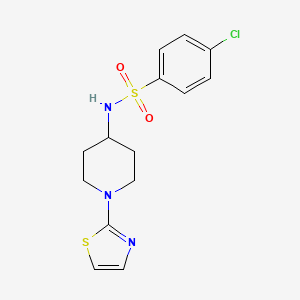
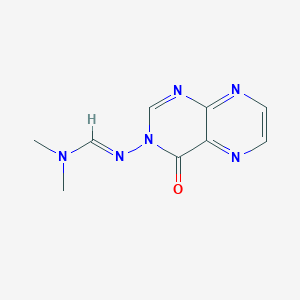
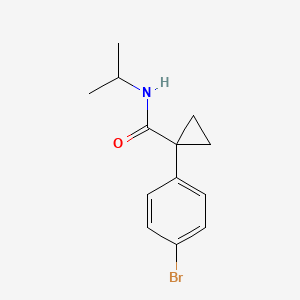
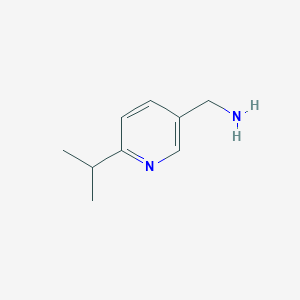
![1-(3-bromophenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2841054.png)
![4-Bromo-2-{[(4-butylphenyl)amino]methyl}phenol](/img/structure/B2841055.png)
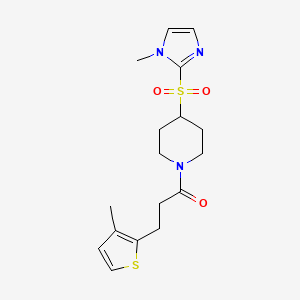
![5-[Benzyl(methyl)amino]-2-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2841059.png)